(R)-2-Hydroxymethyl-4-methylpentanoic acid
Overview
Description
®-2-Hydroxymethyl-4-methylpentanoic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon atom and a carboxyl group (-COOH) attached to the terminal carbon atom of a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxymethyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a halogenated precursor reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the desired carboxylic acid . Another method involves the reduction of corresponding keto acids using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of ®-2-Hydroxymethyl-4-methylpentanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxymethyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
®-2-Hydroxymethyl-4-methylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Hydroxymethyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Lactic acid: Another alpha-hydroxy acid with similar structural features but differing in the length of the carbon chain.
Glycolic acid: A smaller alpha-hydroxy acid with a simpler structure.
Citric acid: A tricarboxylic acid with multiple hydroxyl groups, used widely in the food and pharmaceutical industries.
Uniqueness
®-2-Hydroxymethyl-4-methylpentanoic acid is unique due to its specific structural configuration and the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2R)-2-(hydroxymethyl)-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)3-6(4-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJOLGIAGJAUMW-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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